molecular formula C10H10N4O2S B2937088 (4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 333418-58-9

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B2937088
CAS No.: 333418-58-9
M. Wt: 250.28
InChI Key: RGXPXKGFVWWNQN-UHFFFAOYSA-N
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Description

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features a pyridine ring attached to the triazole core, which is further substituted with a methyl group and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route is the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions. The pyridine ring can be introduced through a subsequent substitution reaction.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: : Reduction reactions can yield amines or alcohols.

  • Substitution: : Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: : The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: is compared with other similar compounds, such as 4-methoxy-N'-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyridine ring, triazole core, and sulfanyl-acetic acid moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-9(7-3-2-4-11-5-7)12-13-10(14)17-6-8(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPXKGFVWWNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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